molecular formula C14H17FN4O3S B7109050 N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide

N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7109050
M. Wt: 340.38 g/mol
InChI Key: OTRGJAWTKMQDBI-UHFFFAOYSA-N
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Description

N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a sulfonyl group, a fluorinated aromatic ring, and a pyrazole moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O3S/c1-8(2)11-7-10(17-19(11)3)14(20)18-23(21,22)12-6-4-5-9(15)13(12)16/h4-8H,16H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRGJAWTKMQDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C(=O)NS(=O)(=O)C2=CC=CC(=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Amination and Fluorination: The aromatic ring can be functionalized with an amino group through nucleophilic substitution reactions, followed by fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-3-chlorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
  • N-(2-amino-3-bromophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
  • N-(2-amino-3-iodophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide

Uniqueness

N-(2-amino-3-fluorophenyl)sulfonyl-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

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